![molecular formula C19H15N3O4 B3905802 N'-(2-naphthoyloxy)-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3905802.png)
N'-(2-naphthoyloxy)-2-(4-nitrophenyl)ethanimidamide
Übersicht
Beschreibung
N-(2-naphthoyloxy)-2-(4-nitrophenyl)ethanimidamide, commonly referred to as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 1995 by John W. Huffman and his team at Clemson University, and since then, it has been extensively studied for its pharmacological properties.
Wirkmechanismus
JWH-018 acts as a full agonist at the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. The compound binds to the receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a range of biochemical and physiological effects in preclinical studies. The compound has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and improve mood in animal models. Additionally, JWH-018 has been shown to modulate appetite and alter metabolic processes, potentially making it useful in the treatment of obesity and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
JWH-018 has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. However, the compound also has several limitations, including its potential for abuse and the lack of standardized dosing protocols.
Zukünftige Richtungen
There are several potential future directions for research on JWH-018, including the development of novel analogs with improved therapeutic profiles and the investigation of the compound's potential for use in the treatment of various medical conditions. Additionally, further research is needed to better understand the long-term effects of JWH-018 use and to develop standardized dosing protocols for clinical use.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. The compound has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] naphthalene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c20-18(11-13-5-9-17(10-6-13)22(24)25)21-26-19(23)16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSUBMFNQGAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(CC3=CC=C(C=C3)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/CC3=CC=C(C=C3)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.